

Physicochemical Characteristics of Stachyose: An In-depth Technical Guide

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Compound of Interest

Compound Name: Stachyose

Cat. No.: B150584

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Abstract

Stachyose, a non-digestible tetrasaccharide, is increasingly recognized for its significant prebiotic properties and potential therapeutic applications. Composed of two α -D-galactose units, one α -D-glucose unit, and one β -D-fructose unit, its unique structure dictates its physicochemical characteristics and biological functions. This technical guide provides a comprehensive overview of the core physicochemical properties of **stachyose**, detailed experimental protocols for their determination, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of **stachyose**.

Physicochemical Properties

The physicochemical properties of **stachyose** are fundamental to its behavior in various systems, including its stability, solubility, and interaction with biological molecules. A summary of its key quantitative characteristics is presented in Table 1.

Property	Value	References
Molecular Formula	C ₂₄ H ₄₂ O ₂₁	[1][2][3]
Molecular Weight	666.58 g/mol	[1][2][3][4]
Melting Point	167-170 °C	[5][6][7]
Boiling Point	1044.2 ± 65.0 °C (Predicted)	[3][5][6]
Density	1.84 ± 0.1 g/cm ³ (Predicted)	[3][5][6]
Solubility in Water	Readily soluble	[7][8][9]
Solubility in Organic Solvents	Insoluble in ethanol and ether	[7][8]
Appearance	White crystalline powder	[9]
Taste	Slightly sweet, approximately 22-28% of sucrose's sweetness	[2][8]

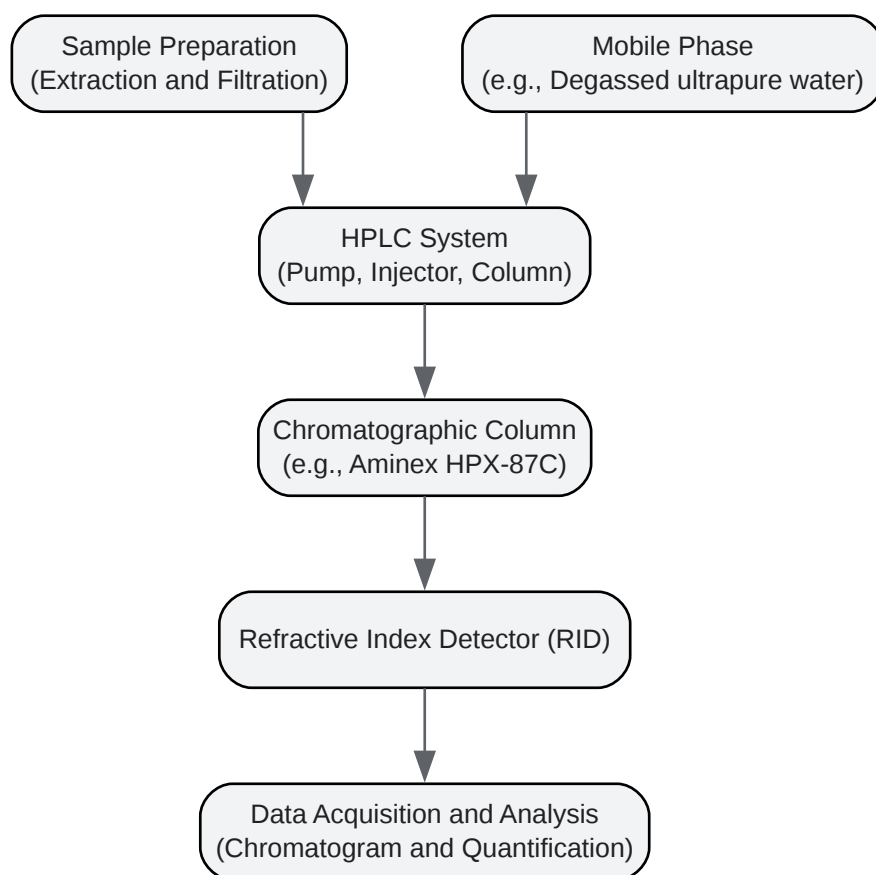
Experimental Protocols

Accurate determination of the physicochemical properties of **stachyose** is crucial for its application in research and development. This section outlines detailed methodologies for key experiments.

Determination of Stachyose Content by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common and reliable method for the quantification of **stachyose**.

Experimental Workflow for HPLC Analysis of **Stachyose**



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Caption: Workflow for the quantification of **stachyose** using HPLC.

Protocol:

- Standard Preparation: Prepare a series of standard solutions of **stachyose** of known concentrations in deionized water.
- Sample Preparation:
 - For solid samples, accurately weigh a known amount and dissolve it in a specific volume of deionized water.
 - For liquid samples, dilute as necessary with deionized water.
 - Filter all samples and standards through a 0.45 µm syringe filter before injection.

- HPLC Conditions:
 - Column: A carbohydrate analysis column, such as an Aminex HPX-87C or a similar column suitable for oligosaccharide separation.
 - Mobile Phase: Degassed ultrapure water is commonly used.
 - Flow Rate: Typically set between 0.5 and 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature, often around 80-85°C, to ensure optimal separation and peak shape.
 - Detector: Refractive Index Detector (RID).
 - Injection Volume: Typically 10-20 µL.
- Analysis:
 - Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
 - Inject the prepared samples.
 - Determine the concentration of **stachyose** in the samples by comparing their peak areas to the calibration curve.

Determination of Melting Point

The melting point is a crucial indicator of the purity of **stachyose**.

Protocol using a Melting Point Apparatus:

- Sample Preparation: Finely powder the crystalline **stachyose** sample.
- Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup:

- Place the capillary tube into the heating block of the melting point apparatus.
- Set the starting temperature to a value below the expected melting point and select an appropriate heating rate (e.g., 1-2 °C/min for precise measurements).
- Measurement:
 - Observe the sample through the magnifying lens as the temperature increases.
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
The range between these two temperatures is the melting range.

Determination of Aqueous Solubility

The high solubility of **stachyose** in water is a key characteristic.

Protocol:

- Preparation: Add an excess amount of **stachyose** to a known volume of deionized water in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
- Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.
- Quantification: Analyze the concentration of **stachyose** in the supernatant using a validated analytical method, such as HPLC-RID as described in section 2.1. The determined concentration represents the solubility of **stachyose** at that specific temperature.

Signaling Pathways Modulated by Stachyose

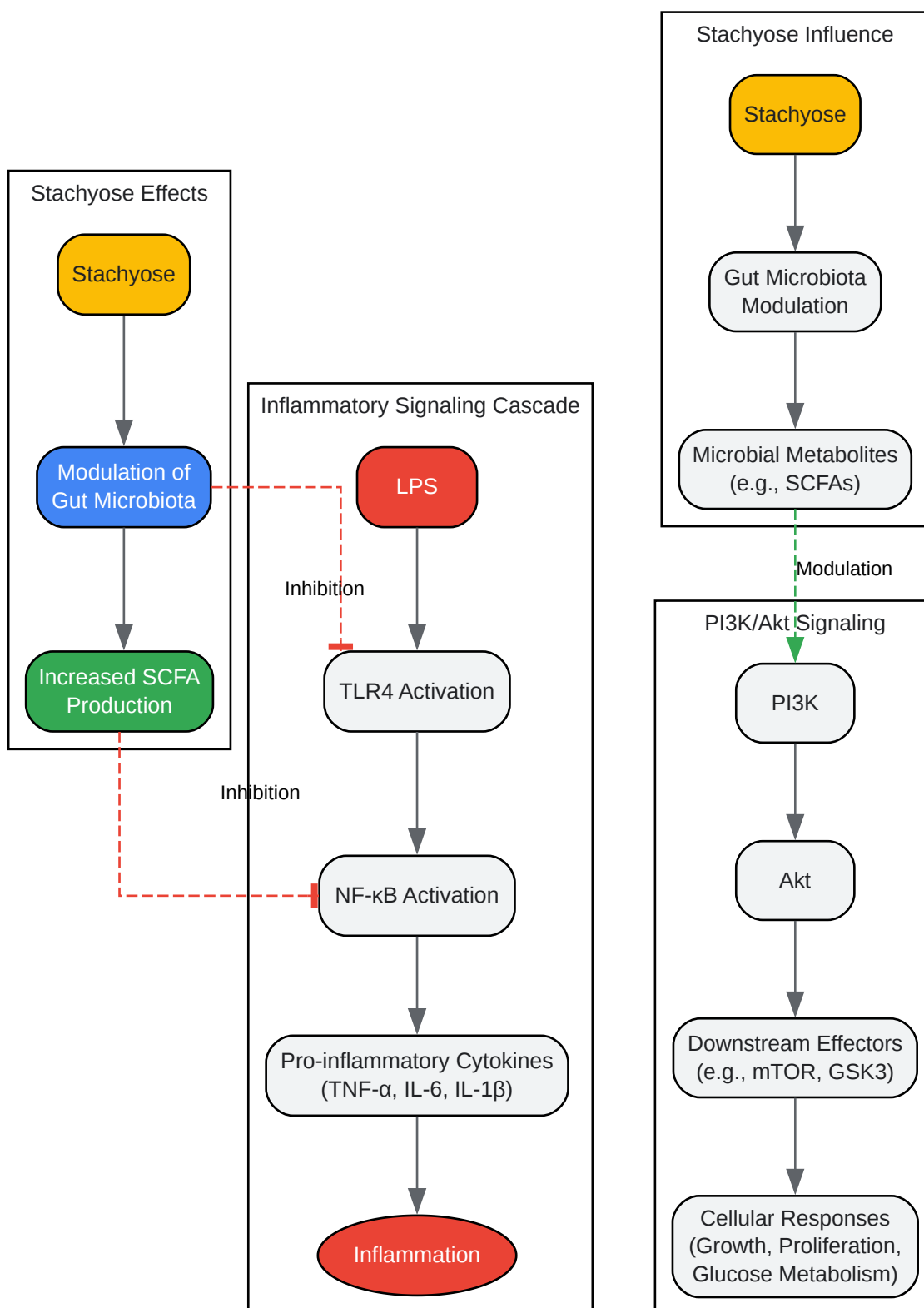
Stachyose is not directly absorbed in the upper gastrointestinal tract and is fermented by the gut microbiota in the colon. The resulting metabolites, primarily short-chain fatty acids (SCFAs), and the modulation of the gut microbial composition are believed to be the primary

mechanisms through which **stachyose** exerts its biological effects, including the regulation of key signaling pathways involved in inflammation and metabolism.

Inhibition of the TLR4/NF- κ B Signaling Pathway

Stachyose has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF- κ B) signaling pathway[7][10]. This pathway is a critical component of the innate immune response and is often activated by bacterial components like lipopolysaccharide (LPS).

Stachyose-Mediated Inhibition of the TLR4/NF- κ B Signaling Pathway



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